molecular formula C18H20N4O3 B3159999 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 865659-75-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B3159999
CAS No.: 865659-75-2
M. Wt: 340.4 g/mol
InChI Key: SZLPUVODJZTPGP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate reagents to introduce the pyridine and pyrazine functionalities. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a therapeutic agent.

  • Medicine: Research is ongoing to determine its efficacy in treating diseases, including its potential as an antibacterial or antiviral agent.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness: This compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyridin-4-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-14-1-2-16-17(13-14)25-12-11-24-16)22-9-7-21(8-10-22)15-3-5-19-6-4-15/h1-6,13H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPUVODJZTPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141684
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-75-2
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

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